molecular formula C9H7BrClN3O2S2 B14190508 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 920527-45-3

5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No.: B14190508
CAS No.: 920527-45-3
M. Wt: 368.7 g/mol
InChI Key: LSRFPHJVGVCONU-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and a sulfonamide group. The presence of the thiazole ring adds to its structural complexity and potential reactivity. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common approach includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of cyclization reactions involving suitable precursors.

    Introduction of Bromine and Chlorine: Halogenation reactions using bromine and chlorine sources under controlled conditions introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

    Sulfonamide Formation: The sulfonamide group is introduced through a sulfonation reaction, typically using sulfonyl chlorides in the presence of a base.

    Thiazole Ring Formation: The thiazole ring is formed by reacting the appropriate thioamide with the pyridine derivative under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used in catalytic processes due to its unique structural features.

Biology and Medicine:

    Pharmacological Studies: The compound’s potential biological activities make it a candidate for drug development and pharmacological research.

    Antimicrobial Agents: Its structural features suggest potential antimicrobial properties, which can be explored in medicinal chemistry.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, influencing the compound’s overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    5-Bromo-6-chloropyridine-3-sulfonamide: Lacks the thiazole ring, which may affect its reactivity and biological activity.

    N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide: Lacks the bromine and chlorine substitutions, potentially altering its chemical properties.

Uniqueness: The presence of both halogen atoms (bromine and chlorine) and the thiazole ring in 5-Bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide makes it unique compared to its analogs. These structural features contribute to its distinct reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

920527-45-3

Molecular Formula

C9H7BrClN3O2S2

Molecular Weight

368.7 g/mol

IUPAC Name

5-bromo-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C9H7BrClN3O2S2/c1-5-4-17-9(13-5)14-18(15,16)6-2-7(10)8(11)12-3-6/h2-4H,1H3,(H,13,14)

InChI Key

LSRFPHJVGVCONU-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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